2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate
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Overview
Description
2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate is a complex organic compound with the molecular formula C22H21NO4S and a molecular weight of 395.471 g/mol . This compound is known for its unique structural features, which include a 2,6-dimethylphenyl group, a phenylsulfonyl group, and an anilinoacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,6-dimethylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetic acid or its derivatives under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilinoacetate moiety. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate include:
2,6-Dimethylphenyl N-phenyl-N-(phenylsulfonyl)glycinate: Shares a similar structure but with a glycinate moiety.
2,6-Dimethylphenyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonyl group instead of a phenylsulfonyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-17-10-9-11-18(2)22(17)27-21(24)16-23(19-12-5-3-6-13-19)28(25,26)20-14-7-4-8-15-20/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAOVGPSYXLQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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